6-Cyclopropyl-1,6-diazaspiro[3.4]octane
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Overview
Description
6-Cyclopropyl-1,6-diazaspiro[34]octane is a unique chemical compound characterized by its spirocyclic structure, which includes a cyclopropyl group and a diazaspiro core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1,6-diazaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclopropylamine with a suitable precursor under controlled conditions to form the desired spiro compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1,6-diazaspiro[3.4]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
6-Cyclopropyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Cyclopropyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octane: Shares a similar spirocyclic core but lacks the cyclopropyl group.
7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Another spirocyclic compound with different substituents and ring sizes.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H16N2 |
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Molecular Weight |
152.24 g/mol |
IUPAC Name |
7-cyclopropyl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H16N2/c1-2-8(1)11-6-4-9(7-11)3-5-10-9/h8,10H,1-7H2 |
InChI Key |
RFWDKPNRFZASJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCN3 |
Origin of Product |
United States |
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